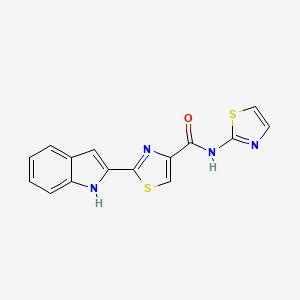
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have focused on the synthesis and characterization of compounds related to or incorporating similar structures to N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide, highlighting their potential in creating novel organic compounds with specific functionalities. For instance, the synthesis of 6-cyanopurines and novel 2H-pyrroles through reactions involving dimethylformamide diethyl acetal demonstrates the versatility of dimethylamino-phenyl and pyrrolidinyl-ethyl groups in facilitating complex chemical transformations (Alves et al., 1997).
Antioxidant, Antitumor, and Antimicrobial Activities
Research on compounds containing dimethylamino groups has also extended into evaluating their biological activities. For example, the microwave-assisted synthesis of pyrazolopyridines and their subsequent assessment for antioxidant, antitumor, and antimicrobial activities underline the potential therapeutic applications of these compounds. This indicates a broader interest in understanding how the structural features of such compounds can be leveraged for medicinal chemistry applications (El‐Borai et al., 2013).
Catalysis and Reaction Mechanisms
The role of compounds with dimethylamino groups as catalysts in organic synthesis has been a significant area of interest. Studies on the acylation of inert alcohols using dimethylamino pyridine derivatives as recyclable catalysts exemplify the utility of such structures in enhancing reaction efficiencies and understanding the underlying reaction mechanisms. These insights contribute to the development of more sustainable and efficient catalytic processes (Liu et al., 2014).
Non-Linear Optical Materials
The exploration of non-linear optical (NLO) materials includes the study of compounds with specific structural features conducive to high optical responses. Research into the characterization and theoretical analysis of compounds bearing dimethylamino-phenyl groups for their potential as NLO materials showcases the integration of experimental and computational approaches in material science (Singh et al., 2014).
Supramolecular Chemistry
Investigations into the supramolecular assemblies of compounds incorporating oxalamide groups, similar to the structure , have highlighted the importance of hydrogen bonding in forming extended networks. These studies provide valuable insights into designing new materials with specific properties based on the principles of supramolecular chemistry (Lee, 2010).
Propriétés
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-4-18-9-5-6-10-21(18)26-24(30)23(29)25-17-22(28-15-7-8-16-28)19-11-13-20(14-12-19)27(2)3/h5-6,9-14,22H,4,7-8,15-17H2,1-3H3,(H,25,29)(H,26,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZEJMNMXIDLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2406448.png)
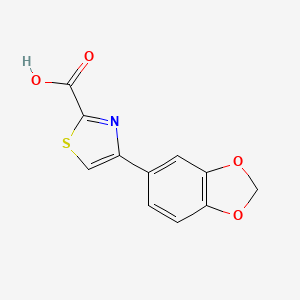
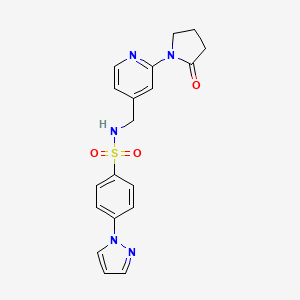
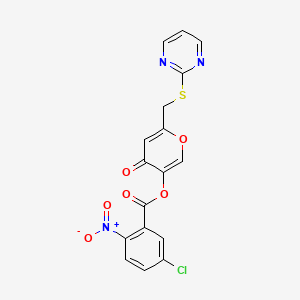
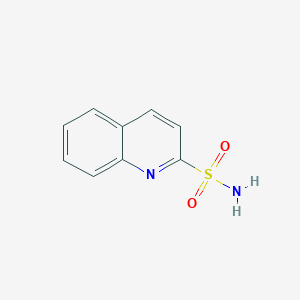
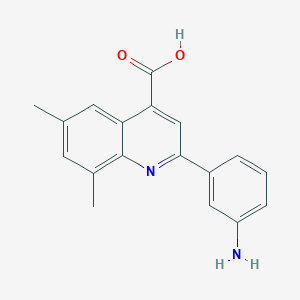

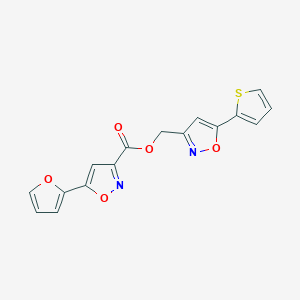
![5-(3,4-Dichlorophenyl)-3-[(phenylsulfanyl)methyl]isoxazole](/img/structure/B2406465.png)


![(E)-4-(Dimethylamino)-N-[(2-phenyl-1,4-dioxan-2-yl)methyl]but-2-enamide](/img/structure/B2406469.png)
![Methyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-6-methoxyquinoline-2-carboxylate](/img/structure/B2406470.png)
